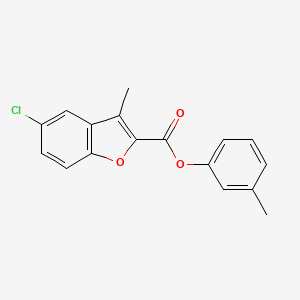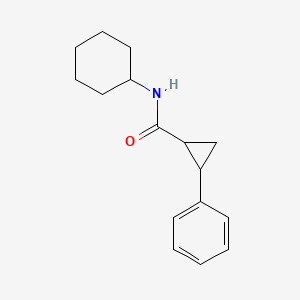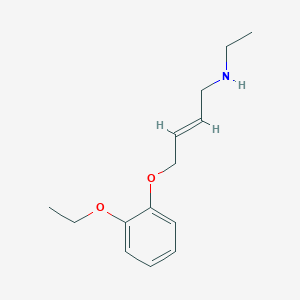
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a benzofuran derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. Its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro and in vivo. In addition, it has been reported to inhibit the growth of various cancer cell lines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate in lab experiments include its ability to exhibit multiple biological activities, its relatively low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water and its limited stability in solution.
Direcciones Futuras
There are several future directions for the research on 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate. These include the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of novel synthetic methods for this compound may also be explored.
Conclusion:
In conclusion, 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative that has been synthesized using various methods. It has been the subject of various scientific studies due to its potential applications in drug discovery and development. Its anti-inflammatory, antioxidant, and anticancer properties have been reported, and its mechanism of action is still under investigation. While it has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on this compound may lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been achieved through various methods, including the reaction of 3-methylphenol with 5-chloro-3-methylbenzofuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-methylphenol with 5-chloro-3-methylbenzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been the subject of various scientific studies due to its potential applications in drug discovery and development. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit antibacterial and antifungal activities.
Propiedades
IUPAC Name |
(3-methylphenyl) 5-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-4-3-5-13(8-10)20-17(19)16-11(2)14-9-12(18)6-7-15(14)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIYNXKVEUKKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4974759.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)
![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)

![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)